molecular formula C13H11ClFN3O B15115918 N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B15115918
M. Wt: 279.70 g/mol
InChI Key: CKBNHSJDJKIONB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chloro-fluorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4,6-dichloropyrimidine-5-carboxylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chloro and fluoro groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11ClFN3O

Molecular Weight

279.70 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11ClFN3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(14)5-10(11)15/h3-7H,2H2,1H3,(H,18,19)

InChI Key

CKBNHSJDJKIONB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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